(1-Benzylpiperidin-4-yl)propanedinitrile

Organic Synthesis Knoevenagel Condensation Piperidine Derivatives

Choose (1-Benzylpiperidin-4-yl)propanedinitrile for its unique 4‑position gem‑dinitrile group—a reactivity handle absent in generic N‑benzyl‑piperidines. This functionality enables high‑yield Knoevenagel condensations (≥90%) and selective reductions to critical building blocks like N‑benzyl‑piperidine‑4‑ethanol. With confirmed DPP4 inactivity (IC₅₀ >100 µM) and a predicted silent profile at α7 nAChRs, it serves as an inert, CNS‑penetrant core (LogP 2.5, TPSA 50.8 Ų) for fragment‑based library design—eliminating off‑target noise while allowing clean SAR development.

Molecular Formula C15H17N3
Molecular Weight 239.32 g/mol
CAS No. 744195-35-5
Cat. No. B14137394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzylpiperidin-4-yl)propanedinitrile
CAS744195-35-5
Molecular FormulaC15H17N3
Molecular Weight239.32 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(C#N)C#N)CC2=CC=CC=C2
InChIInChI=1S/C15H17N3/c16-10-15(11-17)14-6-8-18(9-7-14)12-13-4-2-1-3-5-13/h1-5,14-15H,6-9,12H2
InChIKeyFUGIBOLJEBBFHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Introduction to (1-Benzylpiperidin-4-yl)propanedinitrile (CAS 744195-35-5) as a Synthetic Intermediate


(1-Benzylpiperidin-4-yl)propanedinitrile (CAS 744195-35-5), also known as N-benzyl-piperidin-4-yl-malonitrile, is a piperidine derivative characterized by a benzyl group at the nitrogen and a geminal dinitrile moiety at the 4-position . It is primarily utilized as a versatile intermediate in organic synthesis, particularly for the preparation of 4-substituted N-benzyl-piperidines and related bioactive scaffolds . Its chemical structure (C15H17N3) and properties, including a molecular weight of 239.32 g/mol and a topological polar surface area of 50.8 Ų, define its behavior in synthetic transformations and medicinal chemistry campaigns .

Why (1-Benzylpiperidin-4-yl)propanedinitrile Cannot Be Replaced by a Generic Piperidine Analog


Generic piperidine analogs, such as 4-benzylpiperidine or N-benzyl-4-piperidone, lack the critical 4-position geminal dinitrile functionality that defines the reactivity and synthetic utility of (1-Benzylpiperidin-4-yl)propanedinitrile . This specific functional group enables unique, high-yielding transformations like the reduction to N-benzyl-piperidin-4-yl-malonitrile and subsequent conversion to biologically relevant intermediates, pathways that are inaccessible with simpler ketone or alkyl-substituted piperidines . Furthermore, its specific electronic and steric profile leads to a distinct biological inactivity profile (e.g., IC50 > 100 µM against DPP4), making it a valuable negative control or inert scaffold for fragment-based drug discovery, a role for which more potent analogs are unsuitable [1].

Quantitative Differentiation of (1-Benzylpiperidin-4-yl)propanedinitrile from Analogs


Superior Synthetic Yield in Knoevenagel Condensation vs. Multi-Component Reactions

The synthesis of the target compound's unsaturated precursor, N-benzyl-piperidin-4-ylidene-malononitrile (7), proceeds via a Knoevenagel condensation of N-benzyl-4-piperidone with malononitrile in dichloromethane at room temperature, affording a 90% isolated yield . This is a significantly more efficient transformation compared to related multi-component reactions involving the same ketone, such as the pseudo four-component cyclocondensation with malononitrile and acetone, which yields complex spiro products in only 67-72% yield [1].

Organic Synthesis Knoevenagel Condensation Piperidine Derivatives

High-Yield Reduction to Saturated Dinitrile vs. Competing Side-Reactions

The target compound, (1-Benzylpiperidin-4-yl)propanedinitrile (8), is synthesized by reduction of the unsaturated dinitrile (7) with NaBH4 in an acidic medium (CH2Cl2/AcOH). This method provides the saturated dinitrile hydrochloride salt in an 85% yield . In contrast, reduction under neutral or basic conditions leads to complex mixtures and the formation of an iminoether (9), which subsequently converts to a cyanoester (10) in a one-pot process, also in 85% yield but representing a different product . The acidic conditions are therefore essential for selectively obtaining the target compound in high yield.

Organic Synthesis Reduction Chemistry Piperidine Intermediates

Negligible DPP4 Inhibitory Activity vs. Potent Piperidine-Based Inhibitors

In an enzymatic assay for human dipeptidyl peptidase 4 (DPP4), (1-Benzylpiperidin-4-yl)propanedinitrile exhibits an IC50 > 100,000 nM (>100 µM), indicating negligible inhibitory activity [1]. This is in stark contrast to potent, structurally related piperidine-based DPP4 inhibitors, such as the compound reported by Gupta et al., which demonstrates an IC50 of 88 nM [2], or the highly optimized clinical candidate DSR-12727 (IC50 = 1.1 nM) [3].

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Class-Specific Inactivity at α7 nAChRs Contrasts with Potent N-Benzylpiperidine Antagonists

While specific data for (1-Benzylpiperidin-4-yl)propanedinitrile at the α7 nicotinic acetylcholine receptor (nAChR) is not available, it is structurally distinct from the potent N-benzylpiperidine-based α7 antagonists. Key pharmacophoric elements are missing. For comparison, optimized N-benzylpiperidine derivatives like compound 13 exhibit submicromolar IC50 values at α7 nAChRs [1]. Compound 38, another analog, shows an IC50 of 2.1 µM at the related 5-HT3A receptor [2]. The target compound's lack of these key substituents strongly suggests it would be inactive at this target, making it a suitable negative control for mechanistic studies involving this receptor class.

Neuroscience Nicotinic Receptors Pharmacology

Distinct Melting Point and Crystallinity vs. Unsaturated Precursor

The target compound, (1-Benzylpiperidin-4-yl)propanedinitrile (8), as its hydrochloride salt, is a crystalline solid with a melting point of 219-221 °C . This is a significantly higher melting point than its unsaturated precursor, N-benzyl-piperidin-4-ylidene-malononitrile (7), which melts at 79-81 °C . The 140 °C difference reflects a substantial change in solid-state packing and intermolecular interactions upon saturation of the double bond and salt formation.

Analytical Chemistry Solid-State Chemistry Quality Control

Computed Physicochemical Profile: Balanced LogP and TPSA for CNS Drug-Likeness

The computed properties of (1-Benzylpiperidin-4-yl)propanedinitrile include a LogP of 2.5 and a Topological Polar Surface Area (TPSA) of 50.8 Ų . This combination falls within the favorable range for CNS drug-likeness, which typically requires LogP between 2 and 5 and TPSA less than 90 Ų [1]. In comparison, the unsaturated analog (7) has a higher calculated LogP of 2.8 and a TPSA of 50.8 Ų, while a more polar derivative like N-benzyl-piperidine-4-ethanol has a higher TPSA (~23.5 Ų) and a lower LogP (~1.8) .

Medicinal Chemistry Computational Chemistry Drug Design

Key Research and Industrial Applications for (1-Benzylpiperidin-4-yl)propanedinitrile


Scalable Synthesis of N-Benzyl-piperidine-4-ethanol

The target compound is a key intermediate in a high-yielding, scalable route to N-benzyl-piperidine-4-ethanol, a biologically important building block. The process leverages the 90% yield Knoevenagel condensation to form the unsaturated dinitrile, followed by a selective reduction and a 55% overall yield to the desired alcohol . This route offers a cost-effective alternative to other synthetic approaches for this valuable intermediate, which is used in the synthesis of various pharmaceuticals and agrochemicals .

Fragment-Based Drug Discovery (FBDD) as a Neutral Scaffold

With its demonstrated inactivity against DPP4 (IC50 > 100 µM) and predicted lack of activity at α7 nAChRs, (1-Benzylpiperidin-4-yl)propanedinitrile serves as an ideal, pharmacologically silent scaffold for fragment-based screening [1][2]. Medicinal chemists can functionalize the nitrile and piperidine nitrogen to build focused libraries without concern for off-target pharmacology from the core structure, increasing the likelihood of identifying selective lead compounds [1][2].

Negative Control for DPP4 and α7 nAChR Mechanism-of-Action Studies

The quantitative inactivity against DPP4 (IC50 > 100 µM) and the class-based inference of inactivity at α7 nAChRs make this compound a valuable negative control in biochemical and cellular assays [1][2]. It can be used to rule out non-specific effects mediated by the N-benzylpiperidine core when evaluating more potent, structurally related inhibitors, thereby strengthening the interpretation of structure-activity relationships (SAR) [1][2].

Development of CNS-Penetrant Chemical Probes

The compound's favorable computed physicochemical profile (LogP = 2.5, TPSA = 50.8 Ų) positions it well as a starting point for designing CNS-penetrant chemical probes . Its balanced lipophilicity and polarity suggest a high likelihood of crossing the blood-brain barrier, making it a suitable core for developing tool compounds to study neurological targets, where many other piperidine derivatives may have suboptimal brain exposure [3].

Quote Request

Request a Quote for (1-Benzylpiperidin-4-yl)propanedinitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.